(alpha)1 adrenoceptor-MO-1
Overview
Description
The α1 adrenoceptor-MO-1, an S enantiomer, has affinity at alpha 1 adrenergic receptor, shows alphalytic activity, and possesses analgesic action . It is more active than the R enantiomer .
Synthesis Analysis
Design and synthesis of novel alpha (1) (a) adrenoceptor-selective antagonists have been studied. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety have been explored .Molecular Structure Analysis
The structure of the alpha 1-adrenergic receptor was investigated by comparing polypeptides identified by sodium dodecyl sulfate (NaDodSO4)-polyacrylamide gel electrophoresis with the size of the intact receptor in cell membranes as determined by target size analysis .Chemical Reactions Analysis
α1-adrenoceptors are G-Protein Coupled Receptors that are involved in neurotransmission and regulate the sympathetic nervous system through binding and activating the neurotransmitter, norepinephrine, and the neurohormone, epinephrine .Physical And Chemical Properties Analysis
α1-Adrenoceptors are cell membrane receptors, belonging to the seven-transmembrane-spanning G-protein-linked family of receptors, which respond to the physiological agonist noradrenaline .Scientific Research Applications
Alpha1-Adrenoceptor Subtypes and Their Signaling Pathways
Alpha1-adrenoceptors, comprising subtypes alpha1A, alpha1B, and alpha1D, are part of the G protein-coupled receptor family. They are expressed in various tissues, notably smooth muscles, where they primarily mediate contraction. These receptors are known to activate multiple signaling pathways, including phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways, demonstrating their involvement in diverse physiological processes (Zhong & Minneman, 1999).
Role in Cardiac and Vascular Physiology
Alpha1-adrenoceptors are found in myocardial tissues across mammalian species and play a crucial role in cardiac growth, contraction, and adaptation to various physiological conditions. Their involvement extends to pathological processes like ischemia/reperfusion, ischemic preconditioning, and cardiac hypertrophy, highlighting their importance in cardiac physiology and potential pathological states (Li et al., 1997).
Interaction with Memory and Cognitive Functions
Research indicates that alpha1-adrenoceptors in the basolateral amygdala are implicated in modulating memory storage. The study of their interaction with beta-adrenoceptors suggests that alpha1-adrenoceptors contribute significantly to memory formation, an area of interest for understanding cognitive functions (Ferry et al., 1999).
Implications in Gastrointestinal Motility
Adrenergic mechanisms, including alpha1-adrenoceptors, are key in controlling gastrointestinal motility. Their presence in smooth muscle cells and intrinsic neurons in the gastrointestinal tract reveals their role in modulating gut motility, with potential clinical applications in treating motility disorders (De Ponti et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJUEHXQOBCAKN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alpha)1 adrenoceptor-MO-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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